molecular formula C17H15N5O2 B1669851 Db07268 CAS No. 929007-72-7

Db07268

Numéro de catalogue B1669851
Numéro CAS: 929007-72-7
Poids moléculaire: 321.33 g/mol
Clé InChI: QHPKKGUGRGRSGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Db07268 is a potent and selective inhibitor of JNK1 . It has a degree of selectivity over several kinases, with exceptions being PLK, CHK1, and CK2 . It exhibits at least 70- to 90-fold greater potency against JNK1 than PLK, CHK1, and CK2 .


Molecular Structure Analysis

The molecular formula of Db07268 is C17H15N5O2 . Its molecular weight is 321.33 . The SMILES representation is C1=CC=C (C (=C1)C (=O)N)NC2=NC (=NC=C2)NC3=CC (=CC=C3)O .


Physical And Chemical Properties Analysis

Db07268 is a solid substance . . It is soluble in DMSO at a concentration of ≥15.2 mg/mL but is insoluble in EtOH and H2O .

Applications De Recherche Scientifique

Summary of the Application

Db07268 was used in a study investigating the combined toxicities of food contaminants, specifically patulin and cadmium. The researchers hypothesized that simultaneous exposure to these contaminants could produce synergistic hepatotoxicity and nephrotoxicity .

Methods of Application

The study used Alpha mouse liver 12 (AML12) and Human embryonic kidney (HEK) 293 cell lines, along with a mouse model, to explore the combination effect and mechanism. Db07268 was used as a JNK1 inhibitor in this study .

Results or Outcomes

The results demonstrated that co-exposure of liver or renal cells to patulin and cadmium caused synergistic cytotoxicity in vitro and enhanced liver toxicity in vivo. The synergistic toxicity was attributed to the boosted reactive oxygen species (ROS) generation. The JNK1 inhibitor Db07268 significantly reduced the combination-induced cell death and ROS level .

2. Application in Growth Hormone Pituitary Adenoma (GHPA) Research

Summary of the Application

Db07268 was used in a study investigating the role of Rac GTPase-activating protein 1 (RACGAP1) in GHPA. The researchers aimed to determine the expression and function of RACGAP1 in GHPA and identify effective inhibitors against RACGAP1 .

Methods of Application

The researchers used immunohistochemistry to detect the expression of RACGAP1 in GHPA and normal pituitary tissues. They evaluated the effect of RACGAP1 on cell proliferation, apoptosis, and cell cycle by knocking down RACGAP1 in GH3 cells in vitro and in xenograft models of GHPA in vivo. Db07268 was identified through a structure-based virtual docking method .

Results or Outcomes

The study found that RACGAP1 expression was increased in GHPA compared with normal pituitary tissues. Knocking down RACGAP1 suppressed cell growth in vitro and in vivo. Moreover, Db07268 was identified for the first time as an effective RACGAP1 inhibitor that could prominently restrain the proliferation of GH3 cells .

Safety And Hazards

Db07268 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

While Db07268 shows promise as a JNK1 inhibitor, more research is needed to fully understand its potential applications and long-term effects. It’s important to note that all current information is based on research use only, and Db07268 is not intended for human or veterinary use .

Relevant Papers One relevant paper discusses the synergistic toxicity caused by the co-administration of patulin and cadmium, where Db07268 was used as a JNK1 inhibitor . The study found that co-exposure of liver or renal cells to patulin and cadmium caused synergistic cytotoxicity in vitro and enhanced liver toxicity in vivo . The synergistic toxicity was attributed to the boosted reactive oxygen species (ROS) generation . The activation of p53/JNK1 contributed to the synergistic toxicity, promoting the second-round ROS production through a positive feedback loop .

Propriétés

IUPAC Name

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKKGUGRGRSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-((3-Hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide

CAS RN

929007-72-7
Record name DB-07268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DB-07268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Db07268
Reactant of Route 2
Db07268
Reactant of Route 3
Db07268
Reactant of Route 4
Reactant of Route 4
Db07268
Reactant of Route 5
Db07268
Reactant of Route 6
Reactant of Route 6
Db07268

Citations

For This Compound
22
Citations
H Kim, AC Daugherty, S Mujahid, II Hakim, A Pandey… - Cancer Research, 2023 - AACR
Glioblastoma (GBM) is an aggressive, highly invasive tumor that has a 5-year survival rate of less than 5%, with median survival of approximately 15 months. Treatment options for …
Number of citations: 0 aacrjournals.org
SL Xin, XL Pan, XY Xu, YY Yu - Journal of Clinical and …, 2023 - ncbi.nlm.nih.gov
… We speculate that the rebound increase in LC3B-2 during DB07268 (9–18 µM) treatment was driven by compensatoryTSC2 expression against lack of JNK1. The compensatory …
Number of citations: 6 www.ncbi.nlm.nih.gov
H Qian, Y Ding, X Deng, W Huang, Z Li, F Liu… - European Journal of …, 2023 - Elsevier
… DB07268 is a selective JNK1 inhibitor with an IC 50 value of 9 nM, which is expected to treat type 2 diabetes. SP600125 is an orally bioavailable, reversible, and ATP-competitive JNK …
Number of citations: 1 www.sciencedirect.com
J Cui, S Yin, C Zhao, L Fan, H Hu - The Effects of Mycotoxins on Human …, 2021 - mdpi.com
… DB07268 for 12 h, and ROS levels were detected by using DCFH-DA.(C) Effect of DB07268 … combination of PAT and CdCl2 or the combination plus DB07268 for 24 h, and then, p53, p-…
Number of citations: 2 www.mdpi.com
W Dong, W Xie, Y Liu, B Sui, H Zhang, L Liu, Y Tan… - Antiviral Research, 2020 - Elsevier
… using the specific inhibitors BIRB796 and DB07268, respectively. Our results showed that pretreatment with both BIRB796 and DB07268 significantly reduced TGEV N mRNA and …
Number of citations: 20 www.sciencedirect.com
J Cui, S Yin, C Zhao, L Fan, H Hu - Toxins, 2021 - mdpi.com
… As expected, the JNK1 inhibitor DB07268 reduced the combination-induced cell death … decreased ROS level was detected by pretreatment with DB07268 (Figure 5B). Meanwhile, the …
Number of citations: 8 www.mdpi.com
WJ Liu, P Pan, Y Sun, J Wang, H Zhou, X Xie… - Frontiers in …, 2022 - frontiersin.org
Glutamine, like glucose, is a major nutrient consumed by cancer cells, yet these cells undergo glutamine starvation in the cores of tumors, forcing them to evolve adaptive metabolic …
Number of citations: 3 www.frontiersin.org
QH Tran, QT Nguyen, TTN Tran, TD Tran, MT Le… - Molecular Diversity, 2023 - Springer
… Except for DB07101 and DB07268, which shows higher SASA values than apoprotein (85.73 ± 0.90 … Excepted for DB07268 and DB07586, the remaining five ligands with the H-bond …
Number of citations: 1 link.springer.com
X Zhou, L Li, X Guo, C Zhang, Y Du, T Li, K Tong… - NPJ Breast …, 2022 - nature.com
Anoikis resistance is an essential prerequisite for tumor metastasis, but the underlying molecular mechanisms remain unknown. Herein, we report that the oncoprotein hepatitis B X-…
Number of citations: 15 www.nature.com
HM Cheng, M Xing, YP Zhou, W Zhang, Z Liu… - Cell Death & …, 2023 - nature.com
… c-Jun is the substrate for phosphorylation-activated JNKs, thus SP600125 and DB07268, two JNK inhibitors also reversed RANKL-induced Hsp90ab1 upregulation (Fig. 5C, D). To …
Number of citations: 1 www.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.